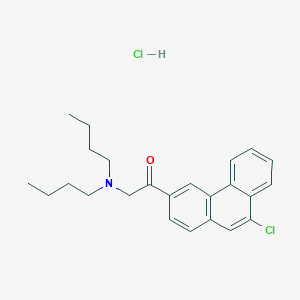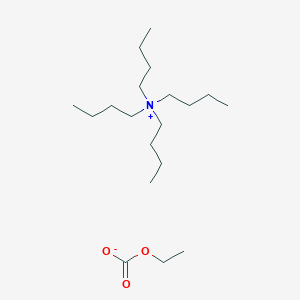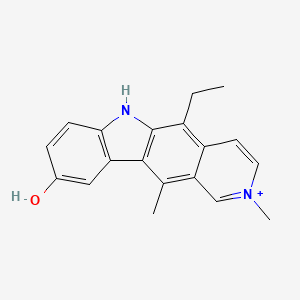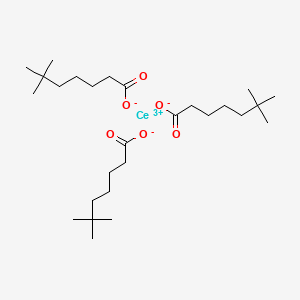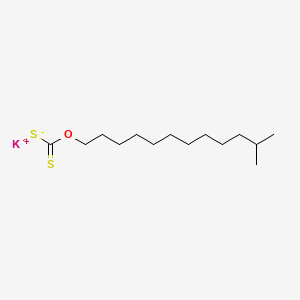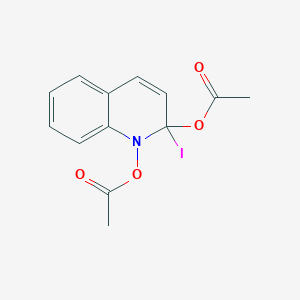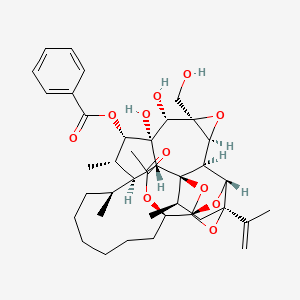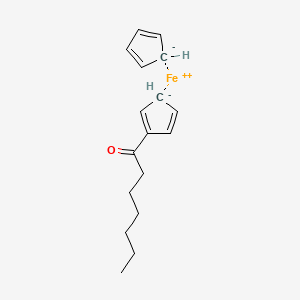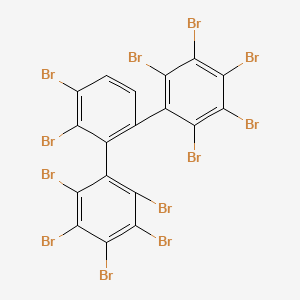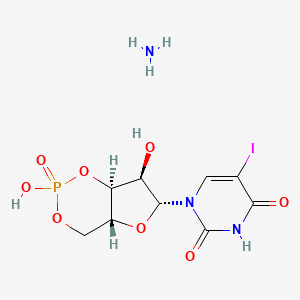
3,6,10-Trimethylundecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,10-Trimethylundecan-2-ol is an organic compound with the molecular formula C14H30O. It is a branched-chain alcohol that is part of the larger class of aliphatic alcohols. This compound is notable for its unique structure, which includes three methyl groups attached to an undecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10-Trimethylundecan-2-ol typically involves the alkylation of an appropriate precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol. For instance, the reaction of 3,6,10-Trimethylundecanal with a Grignard reagent like methylmagnesium bromide can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Análisis De Reacciones Químicas
Types of Reactions
3,6,10-Trimethylundecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: 3,6,10-Trimethylundecan-2-one or 3,6,10-Trimethylundecanal.
Reduction: 3,6,10-Trimethylundecane.
Substitution: 3,6,10-Trimethylundecyl chloride or bromide.
Aplicaciones Científicas De Investigación
3,6,10-Trimethylundecan-2-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 3,6,10-Trimethylundecan-2-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethylundecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6,10-Trimethyltridecane: A longer chain analog with similar properties but different physical characteristics.
2,6,10-Trimethyltridecan-2-ol: Another alcohol with a similar structure but different chain length.
Uniqueness
3,6,10-Trimethylundecan-2-ol is unique due to its specific branching and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interactions.
Propiedades
Número CAS |
94021-94-0 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
3,6,10-trimethylundecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3 |
Clave InChI |
QGAYNYYCZIZJCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



